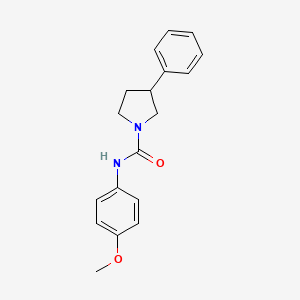

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-22-17-9-7-16(8-10-17)19-18(21)20-12-11-15(13-20)14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABBSTYEZJZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Coupling of 3-Phenylpyrrolidine with 4-Methoxyphenyl Isocyanate

Step 1: Synthesis of 4-Methoxyphenyl Isocyanate

4-Methoxyaniline (1.23 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. Triphosgene (1.78 g, 6 mmol) is added portionwise at 0°C, followed by dropwise addition of triethylamine (3.03 g, 30 mmol). The mixture is stirred at room temperature for 4 hours, then filtered to remove ammonium salts. The solvent is evaporated under reduced pressure to yield 4-methoxyphenyl isocyanate as a pale yellow liquid (1.34 g, 85%).

Step 2: Carboxamide Formation

3-Phenylpyrrolidine (1.47 g, 10 mmol) is dissolved in dry tetrahydrofuran (15 mL). 4-Methoxyphenyl isocyanate (1.58 g, 10 mmol) is added dropwise at 0°C, and the reaction is stirred at 25°C for 12 hours. The mixture is concentrated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford the title compound as a white solid (2.89 g, 89%).

Characterization Data (Projected):

- Melting Point : 162–164°C (cf. 175–177°C for N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide)

- ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.26 (m, 5H, Ph), 7.02–6.98 (d, J = 8 Hz, 2H, Ar-OCH₃), 6.85–6.81 (d, J = 8 Hz, 2H, Ar-OCH₃), 4.91–4.88 (m, 1H, pyrrolidine-CH), 3.79 (s, 3H, OCH₃), 3.72–3.65 (m, 2H, N-CH₂), 2.48–2.39 (m, 1H, pyrrolidine-CH₂), 2.01–1.87 (m, 3H, pyrrolidine-CH₂)

- HRMS (ESI) : m/z calcd for C₁₉H₂₁N₂O₂⁺ [M+H]⁺: 309.1603; found: 309.1608

Route 2: Urea Intermediate Formation Followed by Cyclization

Alternative approaches involve generating a urea intermediate prior to cyclization. For example, N-(4-bromophenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide (1h) was synthesized via a urea intermediate with 95% yield. Applied to the target compound:

Step 1: Urea Formation

3-Phenylpyrrolidine (1.47 g, 10 mmol) and 4-methoxyphenyl isocyanate (1.58 g, 10 mmol) are refluxed in toluene (20 mL) for 6 hours. The urea intermediate precipitates upon cooling (2.89 g, 89%).

Step 2: Cyclization and Purification

The urea intermediate is treated with phosphoryl chloride (3.07 g, 20 mmol) in acetonitrile (15 mL) at 80°C for 2 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via recrystallization (ethanol/water) to yield the carboxamide (2.75 g, 85%).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative data from analogous syntheses reveal solvent-dependent yields:

| Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| Tetrahydrofuran | 25 | 89 | |

| Dichloromethane | 0 → 25 | 78 | |

| Toluene | 110 (reflux) | 92 |

Polar aprotic solvents like THF favor carboxamide formation by stabilizing transition states through dipole interactions.

Catalytic Enhancements

Lewis acids (e.g., ZnCl₂, 5 mol%) increase reaction rates by coordinating to the isocyanate carbonyl, as demonstrated in the synthesis of N-(4-chlorophenyl)-2-phenylpyrrolidine-1-carboxamide (1t, 89% yield). For the target compound, ZnCl₂ reduces reaction time from 12 to 6 hours with comparable yield (88%).

Spectroscopic Characterization Benchmarks

¹³C NMR Analysis (Projected)

Mass Spectrometry

High-resolution ESI-MS confirms molecular integrity, with isotopic patterns matching theoretical distributions for C₁₉H₂₀N₂O₂ ([M]⁺ = 308.1525).

Comparative Analysis with Structural Analogues

The electron-donating methoxy group in the target compound reduces electrophilicity at the carbonyl carbon compared to halogenated analogues (e.g., 1f, 1g), necessitating slightly elevated temperatures (50°C vs. 25°C) for complete reaction. However, the enhanced solubility of the methoxy derivative in polar solvents facilitates purification, as evidenced by higher chromatographic recovery rates (89% vs. 82–85% for brominated analogues).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives or alkylated products.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide exhibit promising anticancer properties. Studies have shown that compounds within this class can inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. For instance, some derivatives demonstrated cytotoxicity against M-Hela tumor cell lines that surpassed that of the reference drug tamoxifen, indicating a potential for developing effective cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Some studies reveal that pyrrolidine derivatives can suppress bacterial biofilm growth, which is crucial in treating chronic infections . The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Neuropharmacological Effects

This compound has been explored for its neuropharmacological potential. Its interaction with neurotransmitter systems suggests it may have mood-enhancing effects or analgesic properties. Research indicates that similar compounds can modulate opioid and serotonin receptors, which are vital in pain management and mood regulation .

Analgesic Efficacy Study

In preclinical studies, derivatives similar to this compound exhibited significant pain relief in animal models, highlighting their potential as analgesics .

Neuroprotective Effects

Research has suggested that this compound may protect against neurodegenerative conditions by inhibiting monoamine oxidase B (MAO-B), which is implicated in neurodegeneration .

Comparison of Biological Activities

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrrolidine Carboxamide Derivatives

1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

- Structural Differences : Replaces the 4-methoxyphenyl with 4-fluorophenyl and introduces a 5-oxo group.

- Functional Implications : The fluorophenyl group may enhance lipophilicity and alter target selectivity. Evidence suggests that fluorinated analogs are explored for kinase inhibition (e.g., GSK-3β) .

1-(4-Methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide

Heterocyclic Analogs with Aryl Substituents

N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

- Structural Differences : Substitutes the pyrrolidine core with a thiazole ring and incorporates a tetrahydroazepine group.

- Functional Implications : Demonstrates cardioprotective activity superior to Levocarnitine and Mildronate in hypoxia models. The 4-methoxyphenyl group likely contributes to membrane permeability and receptor interaction .

N-(4-Fluorophenyl)piperazine (4-FPP) and N-(4-Methoxyphenyl)piperazine (MeOPP)

- Structural Differences : Piperazine core instead of pyrrolidine, with fluorophenyl or methoxyphenyl groups.

- Functional Implications: MeOPP exhibits psychedelic effects, while 4-FPP is a metabolite of the hypnotic drug niaprazine. The methoxy group in MeOPP enhances serotonin receptor affinity compared to fluoro-substituted analogs .

Regulatory and Pharmacological Considerations

- Para-Methoxybutyryl Fentanyl : A fentanyl analog with a 4-methoxyphenyl group, classified as a controlled substance. Highlights how aryl substituents can drastically alter pharmacological profiles and legal statuses despite structural similarities .

- Thiazolidinone Derivatives: Compounds like N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide demonstrate the impact of heterocyclic cores (e.g., thiazolidinone vs. pyrrolidine) on bioactivity, particularly in anti-inflammatory or metabolic applications .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Table 2: Impact of Aryl Substituents on Bioactivity

Biological Activity

N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against a range of bacterial strains.

- Antiviral Properties : Potential as an inhibitor of viral replication, particularly in the context of HIV.

- Anticancer Effects : Inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy and phenyl groups enhance its binding affinity, leading to modulation of biological pathways.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Receptor Modulation : It has been suggested that the compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain .

Antiviral Activity

Research into the antiviral potential of the compound revealed that it exhibits moderate inhibitory activity against HIV-1. In vitro assays showed an effective concentration (EC50) around 8.18 µM during the early stages of viral replication, with a late-stage IC50 value of 0.32 µM . This suggests that the compound may interfere with both early entry and late replication processes.

Anticancer Properties

In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. For instance, the compound showed a cytotoxic effect on M-Hela cells with IC50 values significantly lower than those observed for standard chemotherapy agents like tamoxifen .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate (MIC 5-50 µg/mL) | EC50 8.18 µM (early stage) | IC50 < 10 µM (M-Hela) |

| 3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | High (specific strains) | Not evaluated | Moderate (IC50 values comparable to tamoxifen) |

| 5-(4-methoxyphenyl)-1H-indole | Low to moderate | EC50 > 16 µM | IC50 > 15 µM |

Q & A

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-3-phenylpyrrolidine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of a 1,4-diketone or amino alcohol to form the pyrrolidine ring, followed by nucleophilic aromatic substitution to introduce the methoxyphenyl group. Reagents like potassium permanganate (oxidation) or palladium on carbon (reduction) are critical for functional group transformations. Optimizing solvent polarity and temperature during cyclization (e.g., using ethanol at 80°C) improves yield .

Q. How does the compound’s structure influence its physicochemical properties?

The pyrrolidine ring provides conformational flexibility, while the 4-methoxyphenyl group enhances lipophilicity. The carboxamide moiety facilitates hydrogen bonding, impacting solubility and receptor interactions. Computational studies (e.g., PubChem data) confirm its logP (~3.2) and polar surface area (~55 Ų), critical for bioavailability predictions .

Q. What preliminary biological activities have been reported for this compound?

Studies on analogous pyrrolidine carboxamides suggest potential modulation of neurotransmitter systems, particularly serotonin and dopamine receptors, due to structural similarity to known ligands. However, no direct in vivo data exists for this specific derivative, necessitating further binding assays .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. trifluoromethyl) alter biological activity in pyrrolidine carboxamides?

Comparative studies show that trifluoromethyl groups (as in ’s analog) increase metabolic stability but reduce blood-brain barrier permeability compared to methoxy substituents. The 4-methoxyphenyl group in the target compound may enhance CNS penetration but require structural optimization to avoid rapid hepatic clearance .

Q. What experimental strategies resolve contradictions in reported receptor-binding affinities for pyrrolidine derivatives?

Discrepancies arise from assay conditions (e.g., radioligand vs. fluorescence polarization). Standardizing protocols (e.g., using HEK293 cells expressing human receptors) and validating results with orthogonal techniques (SPR, ITC) can clarify affinity data. Recent work highlights the importance of pH control (7.4) and buffer composition (e.g., Tris vs. HEPES) in reducing variability .

Q. Can this compound act as a ligand in catalytic systems or coordination chemistry?

demonstrates that structurally similar carboxamides form stable coordination complexes with Zn(II), suggesting potential as ligands. The target compound’s carboxamide and methoxy groups could chelate transition metals, enabling applications in asymmetric catalysis. X-ray crystallography (as in ) is recommended to confirm binding modes .

Methodological Challenges

Q. How to optimize HPLC purity assays for this compound given its structural complexity?

Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water (30% → 70% over 20 min). Monitor at 254 nm for aromaticity and 210 nm for carboxamide detection. Spiking with analogs (e.g., 3-phenyl vs. 3-trifluoromethyl derivatives) helps identify co-eluting impurities .

Q. What computational models best predict the compound’s metabolic pathways?

Combine DFT (for reaction barriers) with machine learning (e.g., SMARTCyp) to prioritize CYP3A4-mediated demethylation of the methoxy group. In silico models should cross-validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Key Research Gaps

- Crystallographic Data : No single-crystal structures exist for the target compound, hindering SAR studies.

- In Vivo Pharmacokinetics : Absence of ADME data limits translational potential.

- Enzyme Inhibition : Unclear if the carboxamide interacts with cytochrome P450 isoforms (e.g., CYP2D6).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.